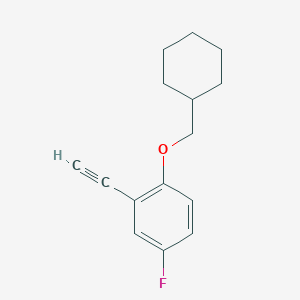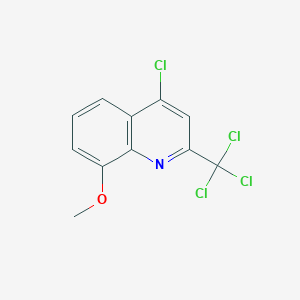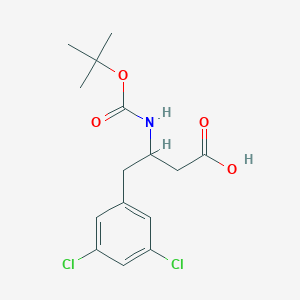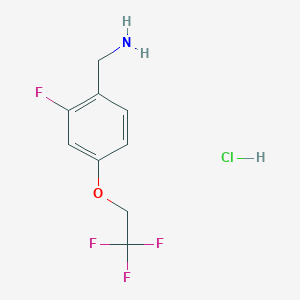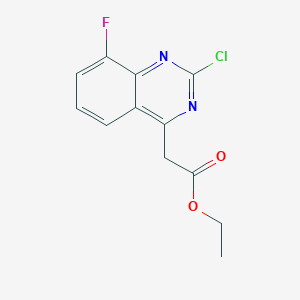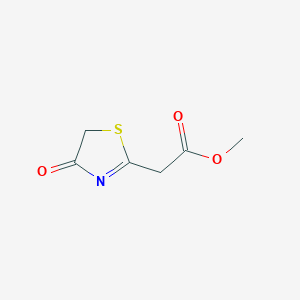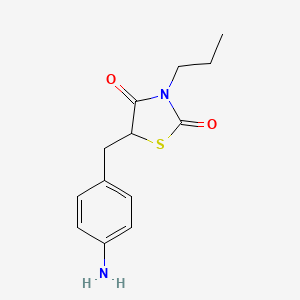
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a 4-aminobenzyl group and a propyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with a suitable thiazolidine-2,4-dione derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, acetic anhydride, various alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazolidine compounds .
科学的研究の応用
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
4-Aminobenzyl alcohol: Shares the 4-aminobenzyl group but lacks the thiazolidine ring.
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Uniqueness
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione is unique due to the combination of the 4-aminobenzyl group and the thiazolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers potential for diverse applications in research and industry .
特性
分子式 |
C13H16N2O2S |
|---|---|
分子量 |
264.35 g/mol |
IUPAC名 |
5-[(4-aminophenyl)methyl]-3-propyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |
InChIキー |
CLOBJWNWVDZUQL-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


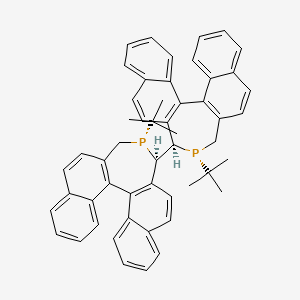

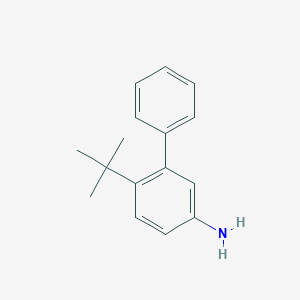
![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
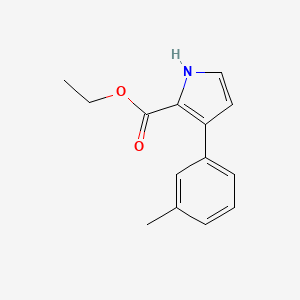
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
